molecular formula C11H11BrFNO2 B11731929 (Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine

(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine

Cat. No.: B11731929
M. Wt: 288.11 g/mol
InChI Key: WPTRLZIMFLNOBM-KAMYIIQDSA-N
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Description

(Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine is a synthetic organic compound characterized by the presence of a bromo and fluoro-substituted phenyl ring, an ethylidene linkage, and a hydroxylamine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine typically involves the following steps:

    Starting Materials: 5-bromo-2-fluoroaniline, prop-2-en-1-ol, and hydroxylamine.

    Step 1: The 5-bromo-2-fluoroaniline is reacted with prop-2-en-1-ol in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions to form the intermediate 1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethanol.

    Step 2: The intermediate is then treated with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxylamine group, to form nitroso or nitro derivatives.

    Reduction: Reduction of the compound can lead to the formation of amine derivatives.

    Substitution: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl derivatives with new functional groups replacing the bromo or fluoro substituents.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique electronic properties.

    Material Science: It can be incorporated into polymers to modify their physical properties.

Biology and Medicine

    Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting neurological pathways.

    Biochemical Research: It can be used as a probe to study enzyme interactions and reaction mechanisms.

Industry

    Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of (Z)-N-[1-(5-bromo-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the bromo and fluoro substituents can enhance binding affinity through halogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-[1-(5-chloro-2-fluorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine
  • (Z)-N-[1-(5-bromo-2-chlorophenyl)-2-(prop-2-en-1-yloxy)ethylidene]hydroxylamine

Uniqueness

  • Substituent Effects : The presence of both bromo and fluoro substituents on the phenyl ring imparts unique electronic and steric properties, differentiating it from similar compounds.
  • Reactivity : The combination of these substituents can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and development.

Properties

Molecular Formula

C11H11BrFNO2

Molecular Weight

288.11 g/mol

IUPAC Name

(NE)-N-[1-(5-bromo-2-fluorophenyl)-2-prop-2-enoxyethylidene]hydroxylamine

InChI

InChI=1S/C11H11BrFNO2/c1-2-5-16-7-11(14-15)9-6-8(12)3-4-10(9)13/h2-4,6,15H,1,5,7H2/b14-11-

InChI Key

WPTRLZIMFLNOBM-KAMYIIQDSA-N

Isomeric SMILES

C=CCOC/C(=N/O)/C1=C(C=CC(=C1)Br)F

Canonical SMILES

C=CCOCC(=NO)C1=C(C=CC(=C1)Br)F

Origin of Product

United States

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